3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a chloro substituent, and an oxazole ring with an aldehyde functional group
Scientific Research Applications
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
For instance, the compound Emrusolmin, which has a bromophenyl group, targets Tau and alpha-synuclein proteins . These proteins play crucial roles in neurodegenerative diseases.
Mode of Action
Bromophenyl compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. It involves the transmetalation of organoboron reagents to palladium, which then undergoes oxidative addition with electrophilic organic groups .
Biochemical Pathways
For example, a study on the medium during human cornea culture found that 36 differentially expressed pathways were affected, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .
Pharmacokinetics
A study on a compound with a bromophenyl group, 1− (3′−bromophenyl)−heliamine, found that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Result of Action
For instance, the compound Emrusolmin has been shown to suppress oligomer formation in vitro and in vivo, inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of α-synuclein and prion disease .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with bromophenyl groups, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the formation of the oxazole ring through cyclization reactions. The aldehyde group is introduced in the final steps using formylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid.
Reduction Products: 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxyphenyl group instead of a chloro group.
3-Bromophenol: Contains a bromophenyl group but lacks the oxazole ring and aldehyde group.
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Contains a bromophenyl group and a chloro substituent but has a different core structure.
Uniqueness
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is unique due to the combination of its bromophenyl, chloro, and oxazole aldehyde groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSACOHQRMDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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